REACTION_CXSMILES
|
B(F)(F)F.[CH3:5][CH2:6][O:7][CH2:8][CH3:9].NC1[CH:12]=[N:13][C:14]([Br:17])=[CH:15]C=1.N(OC(C)(C)C)=[O:19].C(Cl)Cl>C(COC)OC.CCCCC>[C:6]([O:7][C:8]1[CH:12]=[N:13][C:14]([Br:17])=[CH:15][CH:9]=1)(=[O:19])[CH3:5] |f:0.1|
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Name
|
|
Quantity
|
25.6 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
NC=1C=NC(=CC1)Br
|
Name
|
|
Quantity
|
14.7 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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C(OC)COC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 0° C
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the solid was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with cold ether, air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
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Details
|
dissolved in 125 mL of acetic anhydride
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated to 100° C.±5° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with 100:0 to 60:40 hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C=NC(=CC1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |